molecular formula C15H14N4O3 B14616395 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59398-59-3

3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B14616395
CAS No.: 59398-59-3
M. Wt: 298.30 g/mol
InChI Key: AAGBBEBJLBCSHD-UHFFFAOYSA-N
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Description

3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure, which is fused with a nitrophenyl group and an ethyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the desired pyrido[2,3-d]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 3-Ethyl-1-(3-aminophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one.

    Oxidation: Corresponding N-oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines by inhibiting specific molecular targets.

    Materials Science: The unique electronic properties of this compound make it suitable for use in organic semiconductors and other electronic materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of targeting specific enzymes involved in disease pathways.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, in the context of its anticancer activity, the compound may inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: Similar structure but lacks the ethyl substituent.

    3-Ethyl-1-(4-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: Similar structure but with the nitro group at a different position.

Uniqueness

The presence of both the ethyl and nitrophenyl groups in 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one contributes to its unique electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications compared to its analogs.

Properties

CAS No.

59398-59-3

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

3-ethyl-1-(3-nitrophenyl)-4H-pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C15H14N4O3/c1-2-17-10-11-5-4-8-16-14(11)18(15(17)20)12-6-3-7-13(9-12)19(21)22/h3-9H,2,10H2,1H3

InChI Key

AAGBBEBJLBCSHD-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(N=CC=C2)N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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